4-Bromo-N'-((1-ethyl-5-fluoro-1H-pyrazol-4-yl)methylene)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
4-BROMO-N’~5~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a synthetic organic compound characterized by its complex structure, which includes bromine, fluorine, and multiple pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-N’~5~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Fluorination: The fluorine atom is introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Condensation Reaction: The final step involves the condensation of the pyrazole derivative with a hydrazide to form the carbohydrazide linkage.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the pyrazole rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits potential antimicrobial activity against various bacterial and fungal strains.
Anticancer Research: It is being investigated for its ability to inhibit the growth of cancer cells by interfering with specific molecular pathways.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of more complex drug molecules.
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism by which 4-BROMO-N’~5~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE exerts its effects involves interaction with specific molecular targets such as enzymes or receptors. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
- 4-BROMO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
- 1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-CARBOHYDRAZIDE
Comparison:
- Structural Differences: The presence of the ethyl and fluorine substituents in 4-BROMO-N’~5~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE makes it more lipophilic and potentially more bioactive compared to its simpler analogs.
- Reactivity: The additional substituents can influence the compound’s reactivity, making it more selective in its interactions with biological targets.
- Applications: While similar compounds may share some applications, the unique structure of this compound allows for specialized uses in medicinal chemistry and material science.
This detailed overview provides a comprehensive understanding of 4-BROMO-N’~5~-[(1-ETHYL-5-FLUORO-1H-PYRAZOL-4-YL)METHYLENE]-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C12H14BrFN6O |
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Molecular Weight |
357.18 g/mol |
IUPAC Name |
4-bromo-N-[(E)-(1-ethyl-5-fluoropyrazol-4-yl)methylideneamino]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H14BrFN6O/c1-4-20-11(14)8(6-16-20)5-15-17-12(21)10-9(13)7(2)18-19(10)3/h5-6H,4H2,1-3H3,(H,17,21)/b15-5+ |
InChI Key |
MZIDBRXGCNHGDX-PJQLUOCWSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=N/NC(=O)C2=C(C(=NN2C)C)Br)F |
Canonical SMILES |
CCN1C(=C(C=N1)C=NNC(=O)C2=C(C(=NN2C)C)Br)F |
Origin of Product |
United States |
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